molecular formula C27H20ClN5O4 B11685579 N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11685579
M. Wt: 513.9 g/mol
InChI Key: ZQWLCDVMMMZNEQ-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the phenyl, nitrophenyl, and chloromethylphenoxy groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrimidine core and the combination of functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H20ClN5O4

Molecular Weight

513.9 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H20ClN5O4/c1-16-10-21(8-9-23(16)28)37-22-13-19(12-20(14-22)33(35)36)29-27(34)25-15-26-30-24(11-17(2)32(26)31-25)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,29,34)

InChI Key

ZQWLCDVMMMZNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC(=CC(=C3)OC4=CC(=C(C=C4)Cl)C)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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